Field: Medicinal Chemistry
Method: The compound was synthesized and then evaluated for its in vitro α-glucosidase inhibitory activities.
Results: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate activity in the range of IC50=12.4–103.2 μM.
Field: Pharmaceutical Chemistry
Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%.
4-(5-Bromo-2-furyl)benzoic acid is an organic compound categorized as a benzoic acid derivative. Its molecular formula is C11H7BrO3, with a molecular weight of approximately 267.0790 g/mol. The structure features a benzoic acid moiety attached to a 5-bromo-2-furyl group at the para position, which contributes to its unique chemical properties and reactivity. This compound has garnered interest due to its potential applications in various chemical syntheses and biological activity.
Research indicates that 4-(5-bromo-2-furyl)benzoic acid may have biological significance, particularly in the development of pharmaceuticals. Its structural similarity to other compounds suggests potential activity as a sodium-glucose cotransporter 2 inhibitor, which could be beneficial in managing blood glucose levels. The compound's role in biochemical pathways and its interaction with biological targets warrant further investigation.
The synthesis of 4-(5-bromo-2-furyl)benzoic acid can be achieved through various methods:
4-(5-Bromo-2-furyl)benzoic acid has diverse applications:
Interaction studies involving 4-(5-bromo-2-furyl)benzoic acid highlight its potential as a lead compound for drug development. Investigations into its interactions with biological targets suggest that it may modulate specific pathways related to glucose metabolism and other physiological processes. Further studies on its binding affinity and mechanism of action are necessary to elucidate its therapeutic potential.
Several compounds share structural similarities with 4-(5-bromo-2-furyl)benzoic acid, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Contains methoxycarbonyl group | Key intermediate for SGLT2 inhibitors |
| 4-Bromobenzoic acid | Simple bromobenzene structure | Commonly used in organic synthesis |
| 5-Bromo-2-furoic acid | Furan ring with carboxylic acid functionality | Potentially less reactive than 4-(5-bromo-2-furyl)benzoic acid |
| 4-(3-Bromofuran-2-yl)benzoic acid | Similar furan substituent | Different positioning of bromine affects reactivity |
The uniqueness of 4-(5-bromo-2-furyl)benzoic acid lies in its specific combination of the furan ring and carboxylic acid functionalities, which enhances its reactivity and potential biological activity compared to other similar compounds.
4-(5-Bromo-2-furyl)benzoic acid, a brominated furan-benzoic acid derivative, has emerged as a critical intermediate in organic synthesis. Early applications date back to the 1990s, when brominated furans gained prominence in pharmaceutical chemistry for their role in synthesizing antidiabetic agents and enzyme inhibitors. The compound’s discovery is closely tied to advances in cross-coupling reactions and Friedel-Crafts chemistry, which enabled efficient functionalization of aromatic systems.
This compound serves as a versatile building block in medicinal chemistry, particularly for constructing heterocyclic scaffolds. Its bromo substituent facilitates further functionalization via Suzuki-Miyaura coupling, while the benzoic acid moiety offers sites for esterification or amidation. Notably, it is a precursor to xanthine oxidase inhibitors and SGLT2 inhibitors, underscoring its therapeutic relevance.
| Property | Value |
|---|---|
| IUPAC Name | 4-(5-Bromofuran-2-yl)benzoic acid |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| CAS Number | 53782-66-4 |
The structure comprises a benzoic acid core substituted at the para position with a 5-bromo-2-furyl group. The furan ring’s electron-rich nature and the bromine’s electrophilicity enable diverse reactivity.
Traditional synthetic approaches to 4-(5-Bromo-2-furyl)benzoic acid have relied primarily on electrophilic aromatic substitution reactions and multi-step transformations of readily available starting materials. The most commonly employed traditional methods include direct bromination of furan derivatives and sequential functional group manipulations.
Direct bromination represents the most straightforward traditional approach, utilizing molecular bromine in the presence of Lewis acid catalysts such as ferric bromide or aluminum chloride [1] [2]. This method typically involves treating 4-(2-furyl)benzoic acid with bromine at temperatures ranging from 0 to 25 degrees Celsius. The reaction proceeds through electrophilic aromatic substitution, with the furan ring showing high reactivity toward electrophiles due to its electron-rich nature .
However, traditional bromination methods suffer from several significant limitations. The regioselectivity is often poor, leading to mixtures of mono- and polybrominated products [4] [5]. The harsh reaction conditions required can cause decomposition of the sensitive furan ring, particularly under acidic conditions. Additionally, the use of molecular bromine poses significant safety and environmental concerns due to its toxicity and corrosive properties [6] [7].
An alternative traditional approach involves the Friedel-Crafts acylation of bromofuran derivatives with benzoyl chlorides, followed by oxidation to the corresponding carboxylic acid. This method offers improved regioselectivity but requires multiple steps and harsh reaction conditions [8] [9]. The process typically involves treating 5-bromo-2-furan with 4-carboxybenzyl chloride in the presence of aluminum chloride, followed by oxidation using potassium permanganate or chromium trioxide.
Multi-step synthetic routes have also been developed starting from simple aromatic precursors. One such approach involves the synthesis of 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid derivatives, which can be converted to the target compound through a series of transformations including diazotization, Sandmeyer reactions, and hydrolysis [1]. These methods, while offering good control over regiochemistry, are lengthy and require careful optimization of each step.
Modern synthetic approaches have focused on developing more selective and environmentally friendly methods for the preparation of 4-(5-Bromo-2-furyl)benzoic acid. These methods emphasize improved regioselectivity, milder reaction conditions, and reduced environmental impact.
N-Bromosuccinimide (NBS) has emerged as a preferred brominating agent for modern synthetic approaches [10] [11]. The use of NBS in acetonitrile at temperatures ranging from 0 to 10 degrees Celsius provides significantly improved regioselectivity compared to molecular bromine. This method typically involves dissolving the substrate in acetonitrile, followed by the addition of NBS at low temperature with stirring for several hours [12] [10]. The reaction can be monitored by thin-layer chromatography, and the product is typically obtained in yields exceeding 90 percent with high purity.
The optimization of NBS bromination conditions has been extensively studied, with particular attention to the effect of solvent, temperature, and equivalents of brominating agent [1]. Studies have shown that using 1.22 equivalents of NBS at temperatures between 0 and 10 degrees Celsius provides optimal yields while minimizing the formation of dibrominated byproducts [1]. The reaction mechanism involves the formation of a bromonium ion intermediate, which selectively attacks the 5-position of the furan ring due to electronic and steric factors.
Ionic liquid-mediated bromination represents another significant advancement in modern synthesis methods [4] [5]. The use of ionic liquids such as 1-butyl-3-methylimidazolium tribromide allows for bromination under solvent-free conditions with excellent regioselectivity. This method offers several advantages including recyclability of the ionic liquid, reduced environmental impact, and enhanced safety due to the elimination of volatile organic solvents [5].
The ionic liquid approach typically involves mixing the substrate with the ionic liquid brominating agent at room temperature or slightly elevated temperatures. The reaction proceeds rapidly, often completing within 30 minutes to 2 hours. The product can be isolated by simple extraction with water or organic solvents, and the ionic liquid can be recovered and reused for subsequent reactions [5].
Electrochemical bromination has emerged as a promising modern method for the synthesis of brominated aromatic compounds [13] [14]. This approach involves the electrochemical generation of bromine from bromide salts in the presence of the substrate. The method offers several advantages including precise control over the bromination process, elimination of toxic byproducts, and the ability to conduct the reaction under mild conditions [13].
The electrochemical method typically employs magnesium bromide as the bromine source in an electrochemical cell with appropriate electrodes. The reaction can be conducted at room temperature with excellent yields and selectivity. The process is particularly attractive for industrial applications due to its scalability and environmental friendliness [15].
The Suzuki-Miyaura cross-coupling reaction has become one of the most important methods for constructing carbon-carbon bonds in organic synthesis, and its application to the synthesis of 4-(5-Bromo-2-furyl)benzoic acid derivatives represents a significant advancement in the field.
Palladium-catalyzed Suzuki-Miyaura coupling reactions involving 4-(5-Bromo-2-furyl)benzoic acid typically employ standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate with phosphine ligands, or modern precatalysts designed for enhanced activity and stability [16] [17] [18].
The general reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product [19] [20]. The process typically requires the presence of a base such as potassium carbonate or cesium carbonate to facilitate the transmetalation step [21] [22].
Temperature optimization is crucial for successful coupling reactions. Studies have shown that temperatures between 80 and 100 degrees Celsius provide optimal results, balancing reaction rate with catalyst stability [23] [21]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to catalyst decomposition and side reactions [22].
The choice of ligand plays a critical role in determining the success of the coupling reaction. Phosphine ligands such as triphenylphosphine, tri-tert-butylphosphine, and XantPhos have been shown to be particularly effective for coupling reactions involving furan derivatives [24] [25]. The ligand influences both the rate of oxidative addition and the stability of the palladium complex throughout the catalytic cycle [21].
Carbonylative Suzuki-Miyaura coupling represents a powerful variant that allows for the direct formation of ketone products [16]. This method involves the incorporation of carbon monoxide into the coupling reaction, leading to the formation of biaryl ketones in a single step. The reaction typically requires specialized equipment for handling carbon monoxide and careful optimization of pressure and temperature conditions.
The choice of boron reagent is crucial for the success of Suzuki-Miyaura coupling reactions involving 4-(5-Bromo-2-furyl)benzoic acid. Different boron reagents offer varying levels of stability, reactivity, and compatibility with different reaction conditions.
Boronic acids represent the most commonly used boron reagents in Suzuki-Miyaura coupling reactions [20] [26]. They are commercially available for a wide range of substrates and generally exhibit high reactivity under standard coupling conditions. However, boronic acids can be susceptible to protodeboronation and oxidation, particularly under basic conditions or in the presence of moisture [19] [20].
Boronic esters offer enhanced stability compared to boronic acids, making them particularly useful for reactions requiring longer reaction times or elevated temperatures [20] [26]. Pinacol esters are the most commonly employed boronic esters due to their ease of preparation and purification. The transmetalation of boronic esters typically requires slightly more forcing conditions compared to boronic acids, but the improved stability often compensates for this requirement [19].
Potassium trifluoroborates have gained popularity due to their exceptional stability and crystalline nature, which facilitates handling and storage [20] [26]. These reagents are particularly useful for aqueous or biphasic reaction conditions and show excellent compatibility with a wide range of functional groups. The transmetalation of trifluoroborates typically occurs through hydrolysis to the corresponding boronic acid under basic conditions [19].
Tetraalkylammonium triarylborates represent highly reactive boron reagents that can enable coupling reactions under mild conditions [20]. These reagents are particularly useful for challenging substrates or when rapid reaction rates are required. However, their high reactivity can sometimes lead to side reactions or reduced selectivity [19].
MIDA boronates (N-methyliminodiacetic acid boronates) offer unique advantages for iterative synthesis applications [20]. These reagents exhibit controlled reactivity, allowing for selective coupling in the presence of multiple reactive sites. The MIDA protecting group can be removed under basic conditions to reveal the free boronic acid when coupling is desired [26].
The optimization of Suzuki-Miyaura coupling reactions involves careful consideration of multiple parameters that collectively influence the reaction outcome. Temperature control is fundamental, with most reactions requiring temperatures between 80 and 130 degrees Celsius depending on the specific substrate and catalyst system [23] [21].
Solvent selection plays a crucial role in determining reaction success. Coordinating solvents such as tetrahydrofuran, dimethylformamide, and 1,4-dioxane are commonly employed due to their ability to stabilize palladium complexes and enhance substrate solubility [27] [22] [28]. The choice of solvent can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present [22].
Base selection is critical for facilitating the transmetalation step of the catalytic cycle. Potassium carbonate and cesium carbonate are the most commonly used bases, with cesium carbonate often providing enhanced reactivity due to its greater solubility in organic solvents [21] [22]. The amount of base typically ranges from 2 to 3 equivalents relative to the limiting reagent [23].
Catalyst loading optimization is essential for achieving both high yields and economic viability. Most reactions employ catalyst loadings between 1 and 5 mole percent, with lower loadings being preferred for cost considerations [21]. The use of highly active precatalysts or specialized ligands can enable the use of lower catalyst loadings while maintaining high reaction rates [18].
The concentration of reactants affects both reaction kinetics and the formation of side products. Typical concentrations range from 0.1 to 0.5 molar, with higher concentrations potentially leading to increased side reactions or catalyst deactivation [23] [21]. The ratio of coupling partners is also important, with slight excesses of the boron reagent (1.1 to 1.5 equivalents) typically being employed to ensure complete conversion [23].
Reaction time optimization depends on the specific substrate and reaction conditions, with most reactions completing within 2 to 8 hours [23]. Longer reaction times may be necessary for challenging substrates, but extended heating can lead to catalyst decomposition or side product formation [21].
The atmosphere under which the reaction is conducted is crucial for maintaining catalyst activity. Reactions are typically conducted under an inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst [23] [21]. The presence of small amounts of water (1 to 5 percent) can sometimes enhance reaction rates by facilitating the transmetalation step [22].
The development of environmentally sustainable synthetic methods for 4-(5-Bromo-2-furyl)benzoic acid has become increasingly important in response to growing environmental concerns and regulatory requirements. Green chemistry approaches focus on reducing waste, eliminating hazardous substances, and improving energy efficiency.
Solvent-free bromination represents a significant advancement in green chemistry applications [4] [6]. This approach eliminates the need for volatile organic solvents, reducing environmental impact and improving safety. The method typically involves grinding the substrate with the brominating agent in the presence of a solid support or catalyst. Sonication can be employed to enhance mixing and reaction rates under solvent-free conditions [6].
The solvent-free approach using N-bromosuccinimide with solid supports has shown particular promise [4]. The reaction can be conducted at room temperature with excellent yields and selectivity. The absence of solvent simplifies product isolation and reduces waste generation. Additionally, the method often provides enhanced regioselectivity compared to solution-phase reactions [6].
Aqueous media bromination has emerged as an environmentally friendly alternative to traditional organic solvent-based methods [29] [30]. Water serves as a benign solvent that is non-toxic, non-flammable, and readily available. The use of surfactants such as sodium dodecyl sulfate can enhance the solubility of organic substrates in aqueous media [29].
The aqueous bromination approach typically employs calcium bromide-bromine systems or similar environmentally friendly brominating agents [30]. The reaction can be conducted at room temperature with excellent yields and minimal environmental impact. The use of water as a solvent also facilitates product isolation through simple extraction procedures [30].
Microwave-assisted synthesis has shown promise for accelerating bromination reactions while reducing energy consumption [29] [31]. Microwave heating provides rapid and uniform heating, often leading to reduced reaction times and improved yields. The method is particularly effective for reactions that benefit from elevated temperatures but are sensitive to prolonged heating [31].
Catalytic systems using recyclable catalysts represent another important green chemistry approach [31] [32]. The development of heterogeneous catalysts that can be easily separated and reused reduces waste and improves the economic viability of the process. Supported palladium catalysts and ionic liquid-based systems have shown particular promise for recyclable applications [32].
The use of renewable starting materials and bio-based solvents has also been explored for the synthesis of furan derivatives [32] [33]. Furfural and other furan-based compounds can be derived from biomass sources, providing a sustainable alternative to petroleum-based starting materials [33]. The integration of bio-based feedstocks with green synthetic methods offers a comprehensive approach to sustainable chemistry [32].
Flow chemistry techniques have been developed to improve the safety and efficiency of bromination reactions [14] [34]. Continuous flow systems allow for better control of reaction parameters and enhanced safety through the use of smaller reaction volumes. The method is particularly advantageous for reactions involving hazardous reagents such as bromine, as it minimizes the amount of dangerous material present at any given time [14].
The flow chemistry approach typically employs microreactors that provide excellent heat and mass transfer characteristics [14]. The continuous nature of the process allows for easy scale-up and improved reproducibility. Additionally, the ability to conduct reactions under continuous flow conditions often leads to improved selectivity and reduced side product formation [34].
The transition from laboratory-scale synthesis to industrial production of 4-(5-Bromo-2-furyl)benzoic acid presents numerous challenges that require careful consideration of safety, economics, and environmental impact. Industrial-scale synthesis demands robust procedures that can be reliably executed on multi-kilogram to multi-ton scales.
Process safety represents the primary concern in industrial scale-up operations [1] [35]. The handling of large quantities of brominating agents requires specialized equipment and safety protocols. Industrial facilities must implement comprehensive safety measures including appropriate ventilation systems, emergency response procedures, and worker protection protocols [7] [15].
The development of continuous processing methods has shown particular promise for industrial applications [14] [36]. Continuous flow reactors allow for better control of reaction parameters and enhanced safety through the reduction of batch sizes. The method has been successfully applied to the industrial production of brominated compounds with excellent safety profiles [14].
Economic considerations play a crucial role in determining the viability of industrial processes [1] [35]. The cost of raw materials, catalyst recovery, and waste disposal must be carefully evaluated. Studies have shown that optimized processes can achieve production costs that are competitive with alternative synthetic routes [1] [35].
The selection of appropriate brominating agents for industrial applications requires balancing reactivity, safety, and cost considerations [7] [15]. While N-bromosuccinimide provides excellent selectivity, its higher cost may limit its use in large-scale applications. Alternative brominating agents such as bromine-ionic liquid systems or electrochemical methods may be more suitable for industrial implementation [5] [15].
Waste minimization strategies are essential for industrial viability [30] [37]. The development of processes that minimize byproduct formation and enable efficient recovery of valuable materials is crucial. Recycling of solvents, catalysts, and other materials can significantly reduce the environmental impact and improve the economics of the process [30].
Quality control and analytical methods must be established to ensure consistent product quality in industrial operations [1] [35]. Robust analytical procedures for monitoring reaction progress, product purity, and impurity levels are essential. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed for quality control purposes [1].
The scalability of different synthetic routes varies significantly based on the specific chemistry involved [36] [38]. Traditional bromination methods may be more readily scalable due to their simplicity, but they may suffer from selectivity issues that become more pronounced at larger scales. Modern methods such as Suzuki-Miyaura coupling may require more sophisticated equipment but can offer superior selectivity and product quality [38].
Regulatory compliance represents a significant consideration for industrial production [37] [15]. Environmental regulations regarding the use and disposal of brominated compounds are becoming increasingly stringent. Industrial processes must be designed to meet current and anticipated future regulatory requirements [37].
The development of integrated production processes that combine multiple synthetic steps can improve overall efficiency and reduce costs [1] [36]. Such approaches require careful optimization of each step to ensure compatibility and maximize overall yield. The integration of purification and isolation procedures with the synthetic process can further enhance efficiency [36].
Heat integration and energy optimization are important considerations for industrial processes [38] [15]. The development of processes that efficiently utilize heat generated during exothermic reactions can significantly reduce energy costs. Similarly, the use of heat recovery systems can improve overall energy efficiency [38].
Industrial production protocols must also address the storage and handling of both starting materials and products [15] [39]. The development of appropriate storage conditions that maintain product quality while ensuring safety is essential. Special attention must be paid to the stability of brominated compounds under various storage conditions [39].